

# Application Notes and Protocols for Conditional Knockout of BUR1 in Yeast

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## Compound of Interest

Compound Name: *BUR1*

Cat. No.: *B1668064*

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## Introduction

The study of essential genes in yeast, such as the cyclin-dependent kinase **BUR1**, necessitates conditional knockout strategies to elucidate their cellular functions. **BUR1**, in complex with its cyclin Bur2, plays a crucial role in various cellular processes, including transcription elongation, cell cycle progression, and telomere maintenance.<sup>[1][2][3][4][5]</sup> Complete deletion of the **BUR1** gene is lethal, making conditional systems indispensable for its functional analysis.

This document provides detailed application notes and protocols for creating a conditional knockout of **BUR1** in *Saccharomyces cerevisiae* using the Auxin-Inducible Degron (AID) system. This powerful technique allows for the rapid and specific degradation of a target protein upon the addition of the plant hormone auxin. An alternative method, the Tet-Off system, which allows for the transcriptional repression of the target gene, is also briefly discussed.

## Principle of the Auxin-Inducible Degron (AID) System

The AID system is a powerful tool for achieving conditional protein depletion. It relies on two key components ectopically expressed in yeast:

- *Oryza sativa* TIR1 (OsTIR1): An F-box protein from rice that is a component of the SCF ubiquitin ligase complex.
- Auxin-Inducible Degron (AID): A small degradation tag derived from the *Arabidopsis thaliana* protein IAA17, which is fused to the protein of interest (e.g., **Bur1**).

In the presence of auxin (indole-3-acetic acid, IAA), OsTIR1 interacts with the AID tag, leading to the ubiquitination and subsequent proteasomal degradation of the AID-tagged protein. This results in a rapid and reversible depletion of the target protein.

## Application Notes

### Choosing a Conditional Knockout System

Both the AID and Tet-Off systems are effective for creating conditional knockouts. The choice between them depends on the specific experimental goals.

| Feature           | Auxin-Inducible Degron (AID) System                     | Tet-Off System  |
|-------------------|---|---|
| Mechanism         | Post-translational protein degradation                  | Transcriptional repression  |
| Inducer           | Auxin (IAA)   | Tetracycline or Doxycycline (Dox)   |
| Kinetics          | Rapid protein depletion (minutes to hours)              | Slower, dependent on mRNA and protein turnover  |
| Reversibility     | Reversible upon removal of auxin                        | Reversible upon removal of tetracycline/doxycycline   |
| System Components | OsTIR1 expression and AID-tagging of the target protein | Expression of a tetracycline-controlled transactivator (tTA) and modification of the target gene's promoter with tetracycline operator sequences (tetO) |

For studying the immediate effects of protein loss, the AID system is generally preferred due to its rapid kinetics. The Tet-Off system is suitable for experiments where a gradual depletion of the protein is desired.

## Expected Phenotypes of BUR1 Conditional Knockout

Depletion of **Bur1** is expected to result in several distinct phenotypes based on its known functions:

- **Transcription Elongation Defects:** **Bur1** phosphorylates the C-terminal domain (CTD) of RNA polymerase II and the elongation factor Spt5. Its depletion leads to reduced Spt5 phosphorylation and may affect transcription processivity.
- **Cell Cycle Arrest:** **Bur1** is required for progression through the G1 phase of the cell cycle. Conditional knockout is expected to cause cell cycle arrest in G1.
- **Telomere Shortening:** Mutations in **BUR1** have been shown to result in short telomeres, a role independent of its function in histone modification.
- **Sensitivity to Transcriptional Inhibitors:** **bur1** mutants often exhibit sensitivity to drugs like 6-azauracil (6AU) and mycophenolic acid (MPA), which inhibit nucleotide biosynthesis and thus challenge transcription elongation.

## Experimental Protocols

### Protocol 1: Construction of a BUR1-AID Strain

This protocol describes the steps to endogenously tag **BUR1** with an AID degron at its C-terminus. This involves homologous recombination of a PCR-generated cassette containing the AID tag and a selectable marker.

Materials:

- Yeast strain constitutively expressing OstTIR1 (e.g., from the pADH1 promoter integrated at a neutral locus).
- Plasmid containing the AID-tag sequence and a selectable marker (e.g., pKan-AID-3xHA).

- High-fidelity DNA polymerase for PCR.
- Primers for amplifying the tagging cassette (see Table 1).
- Yeast transformation reagents (e.g., lithium acetate, polyethylene glycol).
- Selective growth media (e.g., YPD + G418).

Table 1: Primer Design for C-terminal Tagging of **BUR1** with AID

| Primer  | Sequence (5' to 3')  | Description   |
|---------|--|---|
| Forward | [40-50 nt upstream of BUR1 stop codon]-[20 nt homologous to the tagging plasmid]   | Contains homology to the C-terminal region of the BUR1 open reading frame and to the tagging plasmid. |
| Reverse | [40-50 nt downstream of BUR1 stop codon]-[20 nt homologous to the tagging plasmid] | Contains homology to the 3' untranslated region of BUR1 and to the tagging plasmid.                   |

Procedure:

- Design and Order Primers: Design forward and reverse primers to amplify the AID tagging cassette. The 5' ends of the primers should contain 40-50 nucleotides of homology to the regions immediately upstream and downstream of the **BUR1** stop codon, respectively. The 3' ends should be homologous to the tagging plasmid sequence flanking the AID tag and selectable marker.
- PCR Amplification of the Tagging Cassette: Perform PCR using the tagging plasmid as a template and the designed primers to amplify the AID-marker cassette.
- Purify PCR Product: Purify the PCR product using a standard PCR purification kit to remove primers and polymerase.
- Yeast Transformation: Transform the OsTIR1-expressing yeast strain with the purified PCR product using the lithium acetate method.

- Selection of Transformants: Plate the transformed cells on selective media (e.g., YPD containing G418 if using a KanMX marker) and incubate at 30°C for 2-3 days until colonies appear.
- Verification of Correct Integration:
  - Colony PCR: Pick individual colonies and perform PCR using a forward primer annealing upstream of the **BUR1** C-terminus and a reverse primer annealing within the AID-marker cassette. A second PCR with primers flanking the entire integration site can confirm the absence of the wild-type locus.
  - Western Blotting: Confirm the expression of the **Bur1**-AID fusion protein by Western blotting using an antibody against the tag (e.g., HA) or against **Bur1**. The fusion protein should be of the expected higher molecular weight.

## Protocol 2: Phenotypic Analysis of the **BUR1**-AID Strain

This protocol outlines experiments to characterize the effects of **Bur1** depletion.

Materials:

- Verified **BUR1**-AID yeast strain.
- YPD liquid media and agar plates.
- Auxin (Indole-3-acetic acid, IAA) stock solution (e.g., 1 M in DMSO).
- Microscope.
- Flow cytometer for cell cycle analysis.
- Reagents for protein extraction and Western blotting.
- Reagents for Southern blotting or qPCR for telomere length analysis.

Procedure:

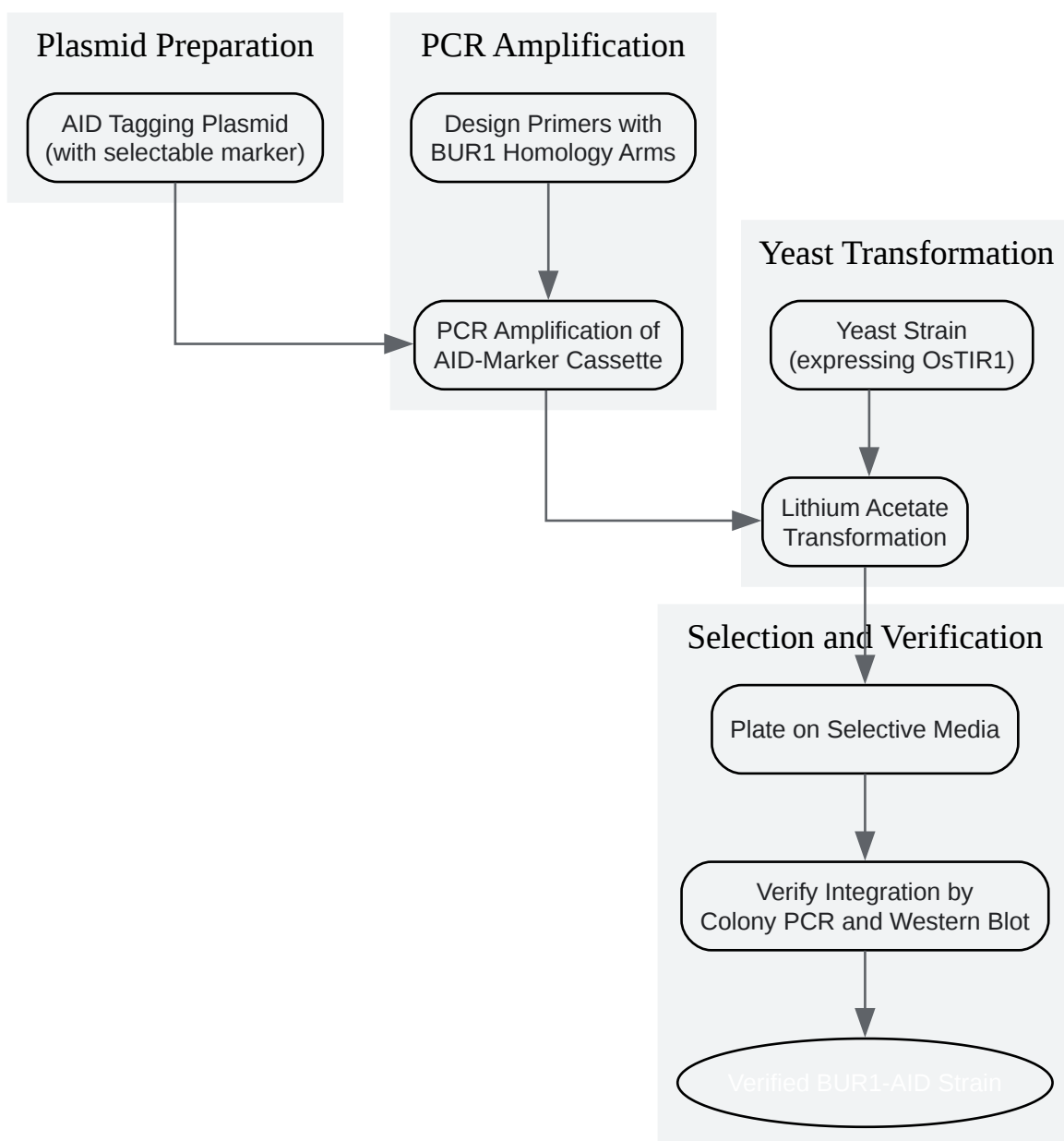
- Growth Analysis:

- Grow the **BUR1**-AID strain overnight in YPD liquid medium.
- Dilute the culture to an OD600 of ~0.1 in fresh YPD.
- Prepare a serial dilution series (e.g., 10-fold dilutions).
- Spot 5  $\mu$ L of each dilution onto YPD plates and YPD plates containing a final concentration of 500  $\mu$ M auxin.
- Incubate the plates at 30°C for 2-3 days and observe for growth defects in the presence of auxin.
- Protein Depletion Kinetics:
  - Grow a liquid culture of the **BUR1**-AID strain to mid-log phase (OD600 ~0.5).
  - Add auxin to a final concentration of 500  $\mu$ M.
  - Take samples at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes) after auxin addition.
  - Prepare protein extracts from each time point and perform Western blotting to detect the **Bur1**-AID protein. This will determine the rate of protein degradation.
- Cell Cycle Analysis:
  - Grow the **BUR1**-AID strain to mid-log phase and add auxin.
  - Take samples at different time points and fix the cells (e.g., with ethanol).
  - Stain the cells with a DNA-binding dye (e.g., propidium iodide) and analyze the DNA content by flow cytometry to determine the cell cycle distribution.
- Telomere Length Analysis:
  - Grow the **BUR1**-AID strain in the presence and absence of auxin for multiple generations.
  - Extract genomic DNA.

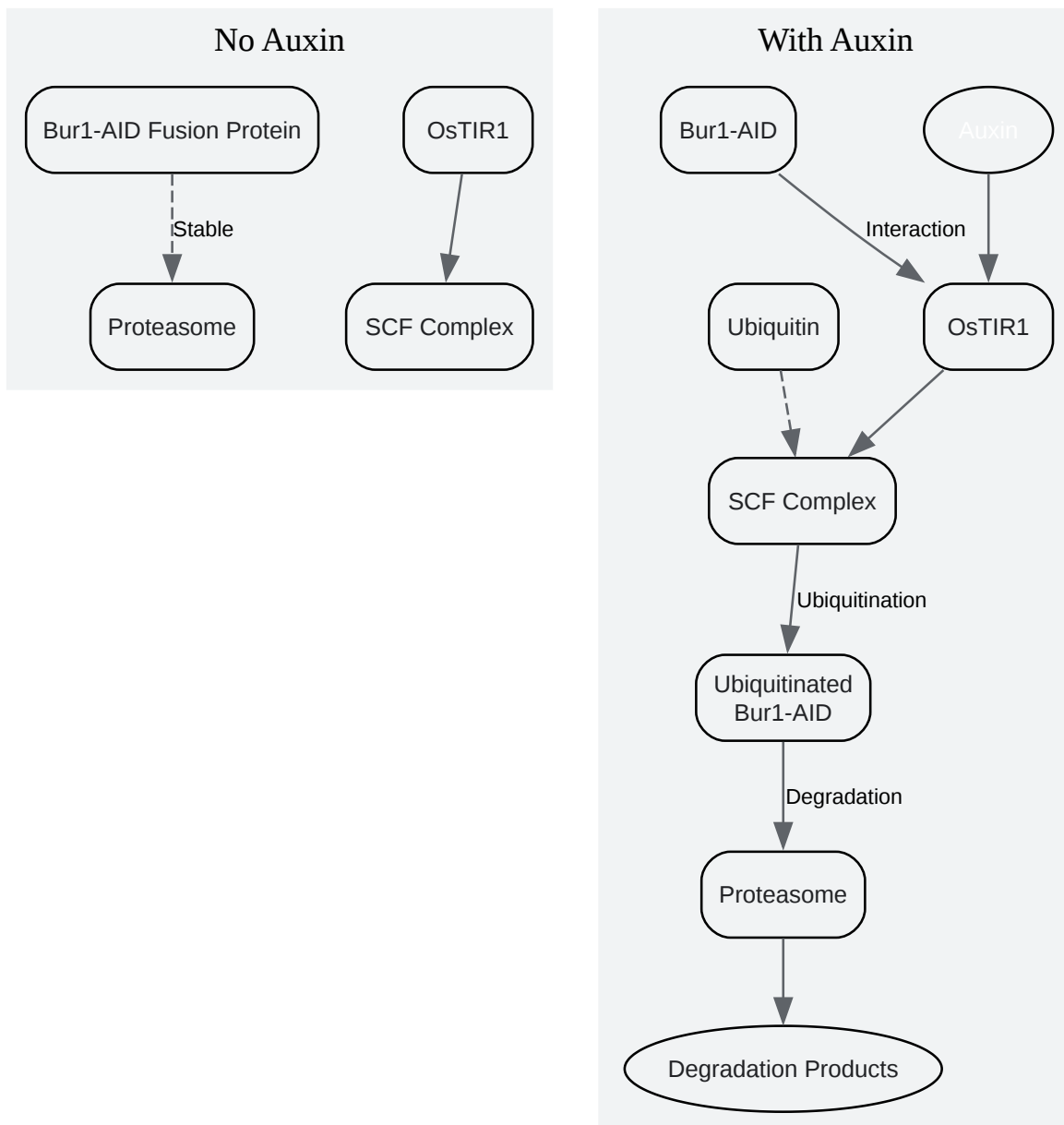
- Analyze telomere length by Southern blotting using a telomere-specific probe or by qPCR.

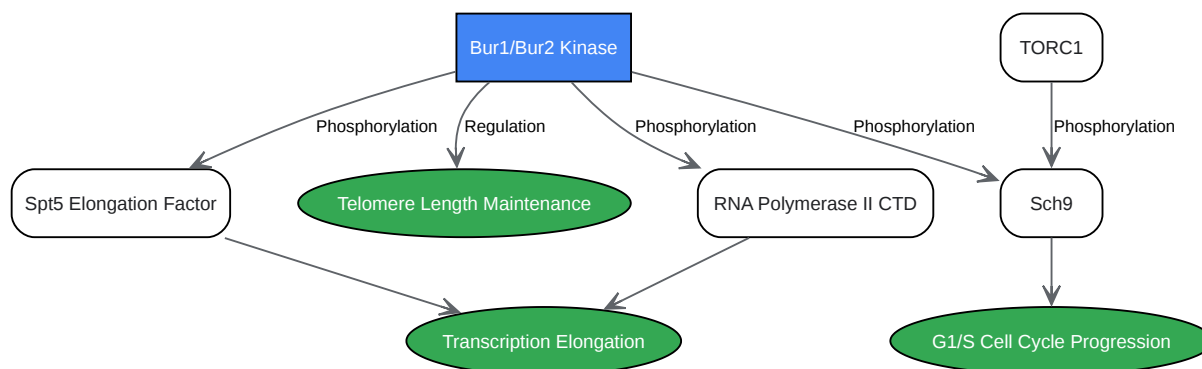
## Visualizations

### Experimental Workflow for Generating a **BUR1-AID** Strain









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## References

- 1. The Bur1 cyclin-dependent kinase regulates telomere length in *Saccharomyces cerevisiae* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Bur1 Kinase Is Required for Efficient Transcription Elongation by RNA Polymerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bur1 functions with TORC1 for vacuole-mediated cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Bur1 cyclin-dependent kinase regulates telomere length in *Saccharomyces cerevisiae* - PMC [pmc.ncbi.nlm.nih.gov]
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